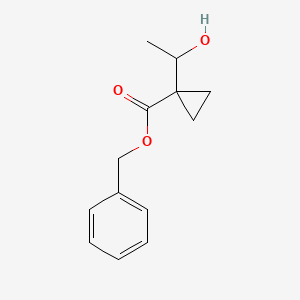

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

benzyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWHKBIJADJSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate typically involves the reaction of benzyl bromide with 1-(1-hydroxyethyl)cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of benzyl 1-(1-oxoethyl)cyclopropanecarboxylate.

Reduction: Formation of benzyl 1-(1-hydroxyethyl)cyclopropanol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopropanecarboxylate Derivatives

Key Observations :

- Substituent Diversity: The target compound’s hydroxyethyl group contrasts with halogenated (e.g., dichloro in cycloprothrin) or bulky alkyl (e.g., tetramethyl in fenpropathrin) substituents in pyrethroids . This polar group may reduce volatility compared to non-polar analogs.

- Conformational Flexibility : The hydroxyethyl group could introduce rotational freedom, unlike rigid substituents like the trifluoromethyl group in ethyl 1-(trifluoromethyl)cyclopropanecarboxylate .

- Aromatic Interactions: The benzyl ester may promote π-π stacking, similar to the phenoxyphenyl groups in pyrethroids, whereas 1-benzoyl-N-phenylcyclopropanecarboxamide adopts a V-shaped conformation with distinct dihedral angles (91.3° between benzene rings) .

Physico-Chemical Properties

Table 2: Physico-Chemical Data for Selected Compounds

Key Observations :

- Polarity and Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to ethyl or trifluoromethyl analogs (e.g., ethyl 1-(trifluoromethyl)cyclopropanecarboxylate has a boiling point of 127.4°C) .

- Molecular Weight : The benzyl group contributes to a higher molar mass (~220 g/mol) relative to simpler esters like the ethyl derivative (182.14 g/mol) .

Research Findings and Implications

Structure-Activity Relationships (SAR) : Halogenated or bulky substituents in pyrethroids correlate with insecticidal potency , whereas polar groups (e.g., hydroxyethyl) may shift applications toward pharmaceuticals or biodegradable agrochemicals.

Conformational Analysis : The dihedral angles observed in 1-benzoyl-N-phenylcyclopropanecarboxamide (~120° between cyclopropane and benzene rings) suggest that the target compound’s conformation could influence its interaction with biological targets.

Synthetic Feasibility : Methods for cyclopropane ring formation, such as the Simmons-Smith reaction, are well-established for analogs like fenpropathrin , implying scalability for the target compound.

Biological Activity

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is an organic compound with notable biological activities, including potential antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₅NO₃ and a molecular weight of approximately 221.25 g/mol. Its unique cyclopropane structure contributes to its distinct chemical reactivity and biological activity.

Key Structural Features:

- Benzyl Group : Enhances solubility and potential interaction with biological targets.

- Cyclopropane Ring : Provides strain, increasing reactivity.

- Hydroxyethyl Substituent : Facilitates hydrogen bonding with biological molecules.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and ester groups allow for hydrogen bonding, influencing enzyme activity and cellular processes. Studies suggest that it may modulate various signaling pathways involved in inflammation and microbial defense mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : It has shown effectiveness against various pathogens, indicating potential as a biocontrol agent in agricultural applications.

- Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation, making it a candidate for therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Cytotoxicity | Exhibits selective cytotoxic effects |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism through which the compound may exert its anti-inflammatory effects, possibly by inhibiting NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties due to its cyclopropane ring. Below is a comparison table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl acetate | C₉H₁₀O₂ | Common solvent; less reactive |

| Cyclopropanecarboxylic acid | C₇H₈O₂ | No benzyl group; used in organic synthesis |

| Benzyl 1-(1-oxoethyl)cyclopropanecarboxylate | C₁₂H₁₄O₃ | Oxidized form; different biological activity |

Q & A

What synthetic methodologies are recommended for preparing Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclopropanation via the Kulinkovich reaction or [2+1] cycloaddition, followed by esterification. Key steps include:

- Cyclopropane ring formation : Use transition metal catalysts (e.g., Rh or Cu) to stabilize strained intermediates.

- Esterification : Benzyl protection of the carboxylate group under mild acidic conditions (e.g., DCC/DMAP coupling).

Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (0–25°C), and solvent polarity (e.g., THF or DCM). Monitor reaction progress via TLC or HPLC to minimize side products .

Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and hydroxyethyl moiety in this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane protons as distinct multiplets (δ 0.8–1.5 ppm) and hydroxyethyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂OH).

- ¹³C NMR : Cyclopropane carbons appear at δ 10–25 ppm; ester carbonyl at δ 165–175 ppm.

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns for structural confirmation .

How does the steric and electronic environment of the cyclopropane ring influence the compound’s reactivity in substitution reactions?

Answer:

The cyclopropane ring’s angle strain increases reactivity toward ring-opening reactions.

- Electrophilic Substitution : The hydroxyethyl group directs electrophiles to the less hindered cyclopropane carbon.

- Nucleophilic Attack : Strain relief drives ring-opening under basic conditions (e.g., NaOH/EtOH). Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .

What experimental strategies are recommended to resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Answer:

- Parameter Screening : Systematically vary catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂), solvents (polar vs. nonpolar), and temperature.

- Purification Methods : Compare column chromatography vs. recrystallization efficiency.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives). Statistical tools (e.g., ANOVA) can quantify yield variability .

How can computational chemistry aid in understanding the cyclopropane ring’s strain and its impact on stability?

Answer:

- Molecular Dynamics (MD) : Simulate ring strain under thermal stress (e.g., 298–500 K) to predict decomposition pathways.

- DFT Calculations : Calculate bond dissociation energies (BDEs) and strain energy (~27 kcal/mol for cyclopropane).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to assess stability in aqueous environments .

What safety protocols should be followed given limited toxicological data for this compound?

Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.

- First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, irrigate with saline.

- Waste Disposal : Incinerate in a licensed facility due to potential bioaccumulation risks .

How can researchers validate the stereochemical purity of this compound derivatives?

Answer:

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (see Example 65 in for analogous structures).

- Optical Rotation : Compare [α]D values with literature standards .

What role does this compound play in prodrug design, and how can its esterase susceptibility be tested?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.